1-(2-Methyl-5-nitropyridin-3-YL)ethanone
Overview
Description
1-(2-Methyl-5-nitropyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of a methyl group and a nitro group on the pyridine ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone typically involves the nitration of 2-methylpyridine followed by acetylation. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-5-nitropyridine is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and acetylation processes, which enhance the efficiency and yield of the compound. Additionally, industrial methods may involve the use of alternative solvents and catalysts to reduce costs and improve environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-5-nitropyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The ethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can react with the ethanone group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methyl-5-nitropyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-5-nitropyridin-3-YL)ethanone is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethanone group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitropyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Methyl-3-nitropyridin-5-YL)ethanone: Positional isomer with different reactivity and properties.
2-Methyl-5-aminopyridine: Reduction product of 2-Methyl-5-nitropyridine, with different chemical and biological properties.
Uniqueness
1-(2-Methyl-5-nitropyridin-3-YL)ethanone is unique due to the presence of both a nitro group and an ethanone group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
1-(2-methyl-5-nitropyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-8(6(2)11)3-7(4-9-5)10(12)13/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZRNADQUVNOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499390 | |
Record name | 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68541-87-7 | |
Record name | 1-(2-Methyl-5-nitropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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